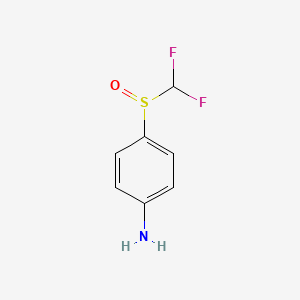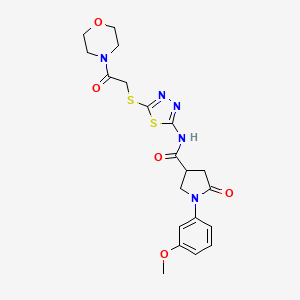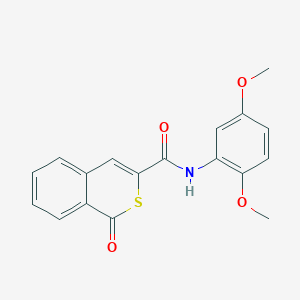
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is a chemical entity that can be presumed to have biological activity given its structural similarity to other tetrazole derivatives. Tetrazoles are known for their various pharmacological properties, including antiallergic activities as seen in the synthesis of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, which have shown significant antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) test . The presence of a fluorophenyl group in the compound may also contribute to its activity, as fluorine atoms are often included in pharmaceuticals to modulate physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related tetrazole compounds typically involves the formation of the tetrazole ring followed by subsequent functionalization. For instance, the synthesis of antiallergic tetrazole derivatives has been guided by quantitative structure-activity relationships (QSAR) using a Hansch/Free-Wilson model, which helps in identifying potent derivatives . Similarly, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions indicates a possible route for the synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide, which may involve the acylation of an appropriate amine with a tetrazole moiety .
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is crucial for their biological activity. The structure-activity relationships (SAR) of N-tetrazolylpyridinecarboxamides, for example, revealed that the position of the tetrazolylcarbamoyl group on the pyridine nucleus is critical for antiallergic activity . This suggests that the positioning of functional groups in N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is likely to be an important determinant of its biological properties.
Chemical Reactions Analysis
The reactivity of tetrazole derivatives can be influenced by the presence of substituents that affect the electron density and steric hindrance around the reactive sites. For example, the colorimetric sensing behavior of benzamide derivatives with a dinitrophenyl group for fluoride anions is due to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . This indicates that N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide may also undergo specific chemical reactions based on its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives are influenced by their molecular structures. For instance, the temperature-dependent polymorphism observed in N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide demonstrates how intermolecular interactions can affect the crystal packing and, consequently, the physical state of the compound . The presence of a fluorophenyl group in N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide may similarly influence its physical properties, such as solubility and melting point.
Propriétés
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O/c24-19-12-7-13-20(14-19)29-22(26-27-28-29)16-25-23(30)15-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,21H,15-16H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLJPBLNNYWBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B2552803.png)
![4-methyl-6-(2-methylphenyl)-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2552807.png)
![methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2552808.png)
![5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552810.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552812.png)
![3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2552814.png)


![1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride](/img/structure/B2552819.png)



